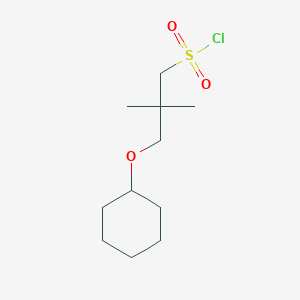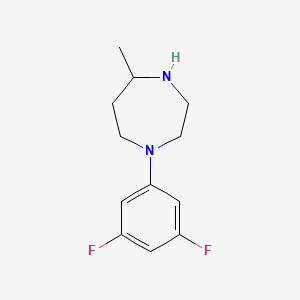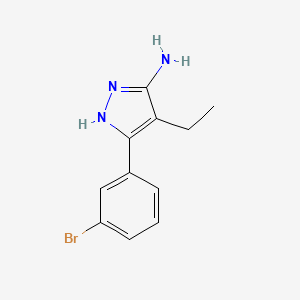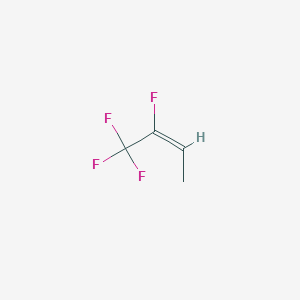
3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound that features a cyclohexyloxy group attached to a dimethylpropane backbone, which is further functionalized with a sulfonyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{R-SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{R-SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反应分析
Types of Reactions
3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride or thiol under specific conditions.
Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the generated hydrochloric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
科学研究应用
3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate ester derivatives, which are important intermediates in organic synthesis.
Biology: Potential use in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
作用机制
The mechanism of action of 3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Similar Compounds
Cyclohexyl chloride: A simpler compound with a similar cyclohexyl group but lacks the sulfonyl chloride functionality.
Cyclohexyl sulfonyl chloride: Contains the sulfonyl chloride group but lacks the dimethylpropane backbone.
2,2-Dimethylpropane-1-sulfonyl chloride: Similar backbone but lacks the cyclohexyloxy group.
Uniqueness
3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to the combination of the cyclohexyloxy group and the sulfonyl chloride functionality. This unique structure imparts specific reactivity and properties that are not observed in simpler analogs.
属性
分子式 |
C11H21ClO3S |
|---|---|
分子量 |
268.80 g/mol |
IUPAC 名称 |
3-cyclohexyloxy-2,2-dimethylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-11(2,9-16(12,13)14)8-15-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 |
InChI 键 |
XLQOUNLIHONQIR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC1CCCCC1)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13639218.png)
![rac-(1R,4R)-5-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B13639222.png)





![2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B13639251.png)

![tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate](/img/structure/B13639253.png)



